molecular formula C20H20N2O3S2 B3620777 N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE

N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE

Cat. No.: B3620777
M. Wt: 400.5 g/mol
InChI Key: MGJRDJPRYLHPHS-UHFFFAOYSA-N
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Description

N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

Subsequent steps involve the introduction of the phenyl and ethyl groups at specific positions on the thiazole ring. This can be achieved through Friedel-Crafts alkylation and acylation reactions. The final step involves the sulfonylation of the thiazole derivative to introduce the methanesulfonylacetyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and chemical reaction

Properties

IUPAC Name

2-benzylsulfonyl-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-2-17-19(16-11-7-4-8-12-16)22-20(26-17)21-18(23)14-27(24,25)13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJRDJPRYLHPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE
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N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE
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N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE
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N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE
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N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE
Reactant of Route 6
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N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE

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